molecular formula C7H8N2O4 B13953860 Ethyl 4,6-dihydroxypyrimidine-5-carboxylate

Ethyl 4,6-dihydroxypyrimidine-5-carboxylate

Cat. No.: B13953860
M. Wt: 184.15 g/mol
InChI Key: XGOICAQCZCHLQM-UHFFFAOYSA-N
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Description

Ethyl 4,6-dihydroxypyrimidine-5-carboxylate is a pyrimidine derivative with significant importance in various scientific fields. Pyrimidine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential pharmacological properties and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dihydroxypyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dihydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrimidine-5-carboxylic acids, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4,6-dihydroxypyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,6-dihydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication. It also interacts with various signaling pathways, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate
  • Ethyl 4,6-dichloropyrimidine-5-carboxylate
  • Ethyl 2,4-dihydroxypyrimidine-5-carboxylate

Uniqueness

Ethyl 4,6-dihydroxypyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydroxyl and ester functionalities, making it versatile for various synthetic and pharmacological applications .

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

ethyl 4-hydroxy-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C7H8N2O4/c1-2-13-7(12)4-5(10)8-3-9-6(4)11/h3H,2H2,1H3,(H2,8,9,10,11)

InChI Key

XGOICAQCZCHLQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CNC1=O)O

Origin of Product

United States

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